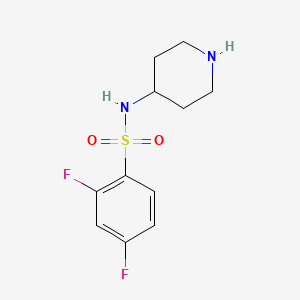
2,4-Difluoro-N-(piperidin-4-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-N-(piperidin-4-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a piperidine ring attached to a benzenesulfonamide moiety, with two fluorine atoms substituted at the 2 and 4 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-N-(piperidin-4-yl)benzenesulfonamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Sulfonamide Formation: The piperidine derivative is then reacted with 2,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-N-(piperidin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The piperidine ring can be oxidized to form piperidinones or reduced to form piperidines with different substituents.
Coupling Reactions: The sulfonamide group can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: Compounds with different substituents on the benzene ring.
Oxidation Products: Piperidinones.
Reduction Products: Piperidines with different substituents.
Coupling Products: Complex molecules with extended aromatic systems.
Scientific Research Applications
2,4-Difluoro-N-(piperidin-4-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It can serve as a probe or ligand in studies involving sulfonamide-binding proteins.
Industrial Chemistry: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-N-(piperidin-4-yl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the sulfonamide group allows it to interact with sulfonamide-binding proteins, while the piperidine ring can enhance its ability to cross biological membranes.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-5-nitro-N-(piperidin-4-yl)benzenesulfonamide: Similar structure with a nitro group at the 5 position.
2,4-Difluoro-N-(piperidin-4-yl)benzamide: Similar structure but with a benzamide group instead of a sulfonamide group.
2,4-Difluoro-N-(piperidin-4-yl)benzenesulfonyl chloride: Precursor to the sulfonamide compound.
Uniqueness
2,4-Difluoro-N-(piperidin-4-yl)benzenesulfonamide is unique due to the combination of the piperidine ring and the sulfonamide group, which imparts specific chemical and biological properties. The presence of fluorine atoms enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H14F2N2O2S |
|---|---|
Molecular Weight |
276.31 g/mol |
IUPAC Name |
2,4-difluoro-N-piperidin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H14F2N2O2S/c12-8-1-2-11(10(13)7-8)18(16,17)15-9-3-5-14-6-4-9/h1-2,7,9,14-15H,3-6H2 |
InChI Key |
FLPKSNUZPVEKFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















